Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate is an organic compound that features a trimethoxyphenyl group attached to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects. Additionally, the compound may modulate the activity of enzymes involved in oxidative stress pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Lacks the additional methoxy groups, resulting in different biological activities.
Ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propanoate: Has one less methoxy group, which may affect its interaction with molecular targets.
Ethyl 3-hydroxy-3-(3,5-dimethoxyphenyl)propanoate: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its ability to interact with a wide range of molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H20O6 |
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Molecular Weight |
284.30 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7,10,15H,5,8H2,1-4H3 |
InChI Key |
SMUDAYGYPJGDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O |
Origin of Product |
United States |
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